5-HT6 Receptor Affinity: Class-Level Potency Established, Direct Comparator Data Pending
The N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamide class, to which this compound belongs, consistently demonstrates nanomolar affinity for the 5-HT6 receptor. The class benchmark SB-399885 (3,5-dichloro-2-methoxyphenyl analog) exhibits a Ki of 9.0 nM at the human recombinant 5-HT6 receptor . The target compound has not yet been directly profiled in a published head-to-head binding study; however, based on SAR trends, the 4-(methoxymethyl)phenyl substituent is expected to confer comparable or potentially improved affinity relative to the unsubstituted phenyl parent. Quantification awaits dedicated pharmacological profiling.
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not yet determined in published studies |
| Comparator Or Baseline | SB-399885 (3,5-dichloro-2-methoxyphenyl analog): Ki = 9.0 nM |
| Quantified Difference | Not calculable – data pending |
| Conditions | Human recombinant 5-HT6 receptor binding assay |
Why This Matters
Class-level nanomolar affinity is a prerequisite for progression as a 5-HT6 tool compound; the specific methoxymethyl substituent is a key determinant of selectivity and ADME properties beyond potency alone.
